molecular formula C18H15NO2 B3167089 Benzyl N-(naphthalen-2-YL)carbamate CAS No. 916605-91-9

Benzyl N-(naphthalen-2-YL)carbamate

Cat. No.: B3167089
CAS No.: 916605-91-9
M. Wt: 277.3 g/mol
InChI Key: DZXYSERXDONXGM-UHFFFAOYSA-N
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Description

Benzyl N-(naphthalen-2-yl)carbamate: is an organic compound with the molecular formula C18H15NO2 . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a benzyl group and a naphthalen-2-yl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl N-(naphthalen-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of naphthalen-2-ylamine with benzyl chloroformate in the presence of a base such as triethylamine . The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired carbamate product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(naphthalen-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-(naphthalen-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl N-(naphthalen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The carbamate group can form hydrogen bonds or covalent bonds with active sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-(naphthalen-2-yl)carbamate is unique due to the presence of both benzyl and naphthalen-2-yl groups, which confer distinct chemical and physical properties. This dual functionality makes it versatile for various applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

benzyl N-naphthalen-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-18(21-13-14-6-2-1-3-7-14)19-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZXYSERXDONXGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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